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Compound of Interest

Compound Name: Ethyl N-Cbz-4-piperidineacetate

Cat. No.: B1315400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and accurate

characterization of reference standards are paramount for reliable analytical method

development, validation, and quality control. This guide provides a comparative analysis of

Ethyl N-Cbz-4-piperidineacetate, a key intermediate in the synthesis of various biologically

active compounds, against viable alternative reference standards. The information presented

herein is designed to assist researchers in making informed decisions for their analytical needs.

Physicochemical Properties and Purity
Ethyl N-Cbz-4-piperidineacetate is a piperidine derivative featuring a carboxybenzyl (Cbz)

protecting group on the nitrogen atom and an ethyl acetate moiety at the 4th position of the

piperidine ring. Its structural integrity and purity are crucial for its use as a reference standard.

The table below compares its key properties with those of two common alternatives: its methyl

ester analog and a similar compound with a tert-Butoxycarbonyl (Boc) protecting group.
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Property
Ethyl N-Cbz-4-
piperidineacetate

Methyl N-Cbz-4-
piperidineacetate

Ethyl N-Boc-4-
piperidineacetate

CAS Number Not widely available 170737-53-8[1] 142851-03-4[2]

Molecular Formula C₁₇H₂₃NO₄ C₁₆H₂₁NO₄[1] C₁₃H₂₃NO₄[2]

Molecular Weight 305.37 g/mol 291.34 g/mol [1] 257.33 g/mol [2]

Typical Purity ≥95% ≥98%[3] ≥97%[2]

Common Impurities

Starting materials

(piperidine-4-acetic

acid ethyl ester,

benzyl chloroformate),

residual solvents (e.g.,

ethyl acetate,

dichloromethane), and

by-products from

incomplete reaction or

degradation.

Starting materials

(piperidine-4-acetic

acid methyl ester,

benzyl chloroformate),

residual solvents.

Starting materials

(piperidine-4-acetic

acid ethyl ester, di-

tert-butyl dicarbonate),

residual solvents.

Analytical Characterization
The identity and purity of these reference standards are typically established using a

combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of these compounds. A reversed-phase

method is commonly employed.
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Parameter
Ethyl N-Cbz-4-
piperidineacetate

Methyl N-Cbz-4-
piperidineacetate

Ethyl N-Boc-4-
piperidineacetate

Column
C18 (e.g., 250 x 4.6

mm, 5 µm)

C18 (e.g., 250 x 4.6

mm, 5 µm)

C18 (e.g., 250 x 4.6

mm, 5 µm)

Mobile Phase

Acetonitrile and water

with 0.1%

Trifluoroacetic acid

(TFA) or Phosphoric

acid[4]

Acetonitrile and water

with 0.1% TFA

Acetonitrile and water

with 0.1% TFA

Detection
UV at 210 nm or 254

nm

UV at 210 nm or 254

nm

UV at 210 nm (due to

lack of strong

chromophore)

Expected Purity >95% >98% >97%

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural confirmation and can also be used for quantitative

purity assessment (qNMR).
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Nucleus

Ethyl N-Cbz-4-
piperidineacetate
(Predicted
Chemical Shifts)

Methyl N-Cbz-4-
piperidineacetate
(Predicted
Chemical Shifts)

Ethyl N-Boc-4-
piperidineacetate
(Literature Data)[5]

¹H NMR (CDCl₃, δ)

~7.35 (m, 5H, Ar-H),

~5.1 (s, 2H, Ar-CH₂),

~4.1 (q, 2H, O-CH₂-

CH₃), ~4.1 (br d, 2H,

Pip-H), ~2.8 (br t, 2H,

Pip-H), ~2.2 (d, 2H,

CH₂-COO), ~1.9 (m,

1H, Pip-H), ~1.7 (m,

2H, Pip-H), ~1.2 (t,

3H, O-CH₂-CH₃), ~1.1

(m, 2H, Pip-H)

~7.35 (m, 5H, Ar-H),

~5.1 (s, 2H, Ar-CH₂),

~3.65 (s, 3H, O-CH₃),

~4.1 (br d, 2H, Pip-H),

~2.8 (br t, 2H, Pip-H),

~2.2 (d, 2H, CH₂-

COO), ~1.9 (m, 1H,

Pip-H), ~1.7 (m, 2H,

Pip-H), ~1.1 (m, 2H,

Pip-H)

4.12 (q, 2H), 4.05 (br

d, 2H), 2.75 (br t, 2H),

2.45 (m, 1H), 1.85 (br

d, 2H), 1.65 (m, 2H),

1.44 (s, 9H), 1.25 (t,

3H)

¹³C NMR (CDCl₃, δ)

~172 (C=O, ester),

~155 (C=O,

carbamate), ~137 (Ar-

C), ~128.5, ~128.0,

~127.8 (Ar-CH), ~67

(Ar-CH₂), ~60.5 (O-

CH₂), ~44 (Pip-CH₂),

~41 (CH₂-COO), ~35

(Pip-CH), ~32 (Pip-

CH₂), ~14 (CH₃)

~173 (C=O, ester),

~155 (C=O,

carbamate), ~137 (Ar-

C), ~128.5, ~128.0,

~127.8 (Ar-CH), ~67

(Ar-CH₂), ~51.5 (O-

CH₃), ~44 (Pip-CH₂),

~41 (CH₂-COO), ~35

(Pip-CH), ~32 (Pip-

CH₂)

175.2, 154.8, 79.2,

60.3, 43.9, 41.1, 31.8,

28.5, 14.3

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation patterns.
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Ionization Mode
Ethyl N-Cbz-4-
piperidineacetate

Methyl N-Cbz-4-
piperidineacetate

Ethyl N-Boc-4-
piperidineacetate

ESI-MS [M+H]⁺ m/z 306.17 m/z 292.15 m/z 258.17

Key Fragments

Loss of the Cbz group

(m/z 91, 135), loss of

the ethyl acetate side

chain.

Loss of the Cbz group

(m/z 91, 135), loss of

the methyl acetate

side chain.

Loss of the Boc group

(m/z 57), loss of the

ethyl carboxylate

group.

Application Context: Dopamine D4 Receptor
Signaling
Piperidine derivatives are pivotal in neuroscience research, particularly as modulators of G-

protein coupled receptors (GPCRs) like the dopamine D4 receptor. The D4 receptor is

implicated in various neurological and psychiatric disorders, including schizophrenia and

ADHD.[6][7][8] Antagonists of the D4 receptor are of significant interest as potential

therapeutics. Ethyl N-Cbz-4-piperidineacetate serves as a key building block for the synthesis

of such antagonists.
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Dopamine D4 Receptor Signaling Pathway

Dopamine

Dopamine D4 Receptor
(GPCR)

activates

Gi/o Protein

activates

Adenylyl Cyclase

inhibits

cAMP

produces

Protein Kinase A

activates

Downstream Cellular Effects
(e.g., gene expression, ion channel modulation)

phosphorylates

Piperidine-based Antagonist
(e.g., derived from Ethyl N-Cbz-4-piperidineacetate)

blocks
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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